NSC-302036
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthothecol is a limonoid compound derived from the plant species Khaya anthotheca, which belongs to the Meliaceae family . Limonoids are a class of highly oxygenated modified triterpenoids known for their diverse range of biological activities . Anthothecol has garnered significant interest due to its potent antimalarial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthothecol can be synthesized through the extraction of Khaya anthotheca. The extraction process typically involves the use of solvents such as methanol, ethyl acetate, and n-hexane to isolate the compound from the plant material . The isolated compound is then purified using chromatographic techniques to obtain pure anthothecol .
Industrial Production Methods
Industrial production of anthothecol involves large-scale extraction from Khaya anthotheca. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification through chromatography . This method ensures the efficient production of anthothecol for various applications.
Chemical Reactions Analysis
Types of Reactions
Anthothecol undergoes several types of chemical reactions, including:
Oxidation: Anthothecol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert anthothecol into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the anthothecol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
Scientific Research Applications
Anthothecol has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound for developing new synthetic methodologies and studying reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Mechanism of Action
Anthothecol exerts its effects through several molecular targets and pathways. In the case of its antimalarial activity, anthothecol inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes . For its anticancer activity, anthothecol induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation . The compound’s mechanism of action involves binding to molecular targets such as enzymes and receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Anthothecol is unique among limonoids due to its potent biological activities. Similar compounds include:
Gedunin: Another limonoid with antimalarial and anticancer properties.
Limonin: A citrus limonoid with various biological activities but less potent than anthothecol.
Obacunone: A limonoid with limited antimalarial activity compared to anthothecol.
Anthothecol stands out due to its higher potency and broader range of biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
10410-83-0 |
---|---|
Molecular Formula |
C28H32O7 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate |
InChI |
InChI=1S/C28H32O7/c1-14(29)34-17-12-26(5)16(15-8-10-33-13-15)11-19-28(26,35-19)27(6)21(17)25(4)9-7-18(30)24(2,3)22(25)20(31)23(27)32/h7-10,13,16-17,19,21,31H,11-12H2,1-6H3 |
InChI Key |
AJTULIWKBMDPCJ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CC3C2(O3)C4(C1C5(C=CC(=O)C(C5=C(C4=O)O)(C)C)C)C)C6=COC=C6)C |
10410-83-0 | |
Synonyms |
NSC 302036; 13α,14β-Androsta-1,5-diene-3,7-dione, 14,15β-epoxy-17α-(3-furyl)-6,11α-dihydroxy-4,4,8-trimethyl-, 11-acetate (7CI); (11α,13α,14β,15β,17α)-11-(Acetyloxy)-14,15:21,23-diepoxy-6-hydroxy-4,4,8-trimethyl-24-norchola-1,5,20,22-tetraene-3,7-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.